

Application Notes and Protocols: Synthesis and Purification of Pangamic Acid (Vitamin B15)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vitamin B15

Cat. No.: B577764

[Get Quote](#)

A Note to Researchers: The scientific history of pangamic acid, also known as **Vitamin B15**, is complex and contentious. The term "pangamic acid" does not refer to a single, universally recognized chemical compound.^{[1][2]} Initial claims of its isolation and synthesis by Ernst T. Krebs, Sr., and Jr., have been difficult to reproduce, leading to significant debate about its actual chemical identity.^{[1][3]} Various products marketed as "pangamic acid" or "**Vitamin B15**" have been found to contain a range of different substances, and in some cases, only inert materials like lactose.^[1]

For the purposes of these application notes, we will focus on the most frequently cited chemical structure for pangamic acid: 6-O-(N,N-dimethylglycinyl)-D-gluconic acid.^{[1][4]} Additionally, a protocol for the synthesis of calcium pangamate, a salt of pangamic acid, will be detailed as described in patent literature, which provides a more concrete procedural basis.

Synthesis of Pangamic Acid and its Calcium Salt

The synthesis of pangamic acid generally involves the esterification of D-gluconic acid with dimethylglycine.^[3] While the original methods have been questioned, subsequent patents have outlined alternative approaches.

1.1 Proposed Synthesis of Pangamic Acid (6-O-(N,N-dimethylglycinyl)-D-gluconic acid)

This protocol is based on the general esterification principle described in the literature.

Experimental Protocol:

- Reaction Setup: In a suitable reaction vessel, dissolve D-gluconic acid or its lactone and dimethylglycine hydrochloride in an aqueous medium.
- Catalysis: Introduce a strong acid catalyst, such as sulfuric acid or gaseous hydrogen chloride.[5]
- Reaction Conditions: Heat the mixture to a temperature between 30°C and 70°C.[5] The reaction time can vary significantly, with some early methods suggesting a period of up to two weeks at room temperature.[5]
- Monitoring: The progress of the esterification can be monitored using appropriate analytical techniques, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Once the reaction is deemed complete, the reaction mixture is concentrated to remove excess water and volatile reagents.

1.2 Synthesis of Calcium Pangamate

This protocol is adapted from a patented method for producing calcium pangamate with a reported high yield.[5]

Experimental Protocol:

- Esterification:
 - Combine D-gluconic acid or its lactone with dimethylglycine hydrochloride in an aqueous medium.
 - Add sulfuric acid as a catalyst.
 - Maintain the reaction temperature between 30°C and 70°C.[5]
- Concentration: After the esterification is complete, concentrate the resulting product mixture.
- Neutralization and Precipitation:

- Neutralize the concentrated product with an aqueous suspension of calcium carbonate until a pH of 6.0-6.5 is reached.[5]
- This will precipitate the product as calcium pangamate.
- Isolation: The precipitated calcium pangamate can be isolated by filtration.
- Drying: The isolated product should be dried appropriately. This method is reported to yield a non-hygroscopic product with a yield of up to 80%. [5]

Data Presentation: Synthesis Yields

Compound	Starting Materials	Catalyst	Reported Yield	Reference
Sodium Pangamate	Gluconic acid, Dimethylglycine HCl	Gaseous HCl	~25%	[5]
Calcium Pangamate	Gluconic acid/lactone, Dimethylglycine HCl	Sulfuric Acid	Up to 80%	[5]

Purification Techniques

The purification of pangamic acid and its salts is crucial to obtain a high-purity product. The choice of technique will depend on the scale of the synthesis and the nature of the impurities.

2.1 Crystallization

Crystallization is a common method for purifying solid compounds. Pangamic acid is described as a white to off-white crystalline powder.[3]

Experimental Protocol: Recrystallization

- Solvent Selection: Choose a suitable solvent or solvent system in which the pangamic acid salt is soluble at elevated temperatures but sparingly soluble at lower temperatures. Water is

a likely candidate given the water-soluble nature of pangamic acid.[6][7]

- Dissolution: Dissolve the crude pangamic acid product in a minimal amount of the hot solvent to create a saturated solution.
- Decolorization (Optional): If colored impurities are present, activated carbon can be added to the hot solution and then removed by hot filtration.[8]
- Cooling and Crystal Formation: Allow the solution to cool slowly and undisturbed. This will promote the formation of well-defined crystals.
- Isolation: Collect the crystals by filtration.
- Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Drying: Dry the purified crystals under vacuum.

2.2 Chromatography

Chromatographic techniques are powerful for separating compounds based on their physical and chemical properties. For a polar molecule like pangamic acid, ion-exchange or reversed-phase chromatography would be suitable.

Experimental Protocol: Ion-Exchange Chromatography

- Stationary Phase Selection: Choose an appropriate ion-exchange resin. Given the acidic nature of the gluconic acid moiety, an anion-exchange resin could be effective.
- Sample Preparation: Dissolve the crude pangamic acid in a suitable buffer at a specific pH to ensure the target molecule is charged and will bind to the resin.[9]
- Column Loading: Load the prepared sample onto the equilibrated ion-exchange column.
- Washing: Wash the column with the starting buffer to remove any unbound impurities.
- Elution: Elute the bound pangamic acid by changing the pH or increasing the salt concentration of the mobile phase.[10]

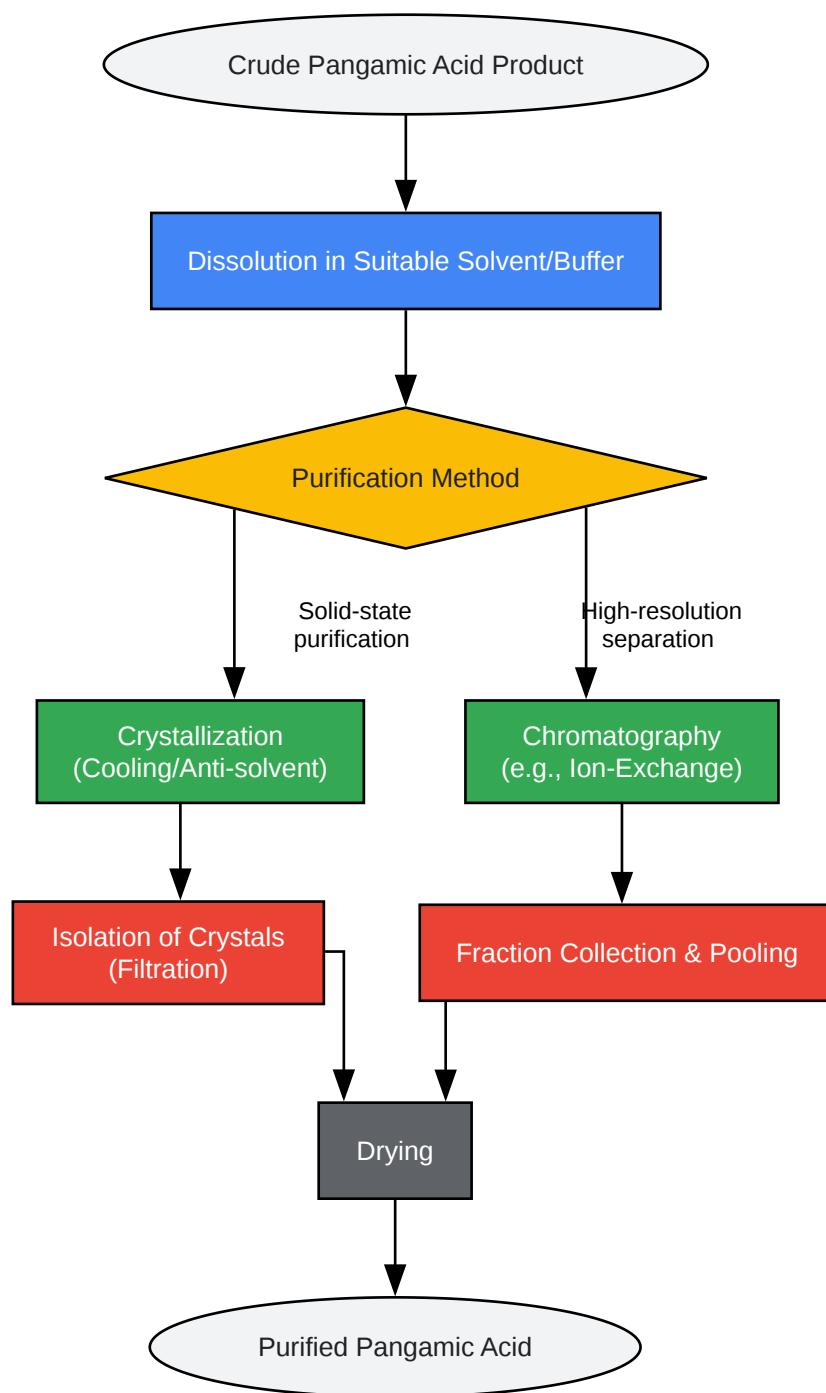
- Fraction Collection and Analysis: Collect the eluted fractions and analyze them for the presence and purity of pangamic acid using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
- Desalting and Concentration: Pool the pure fractions and remove the elution salts (e.g., by dialysis or size-exclusion chromatography) before concentrating the final product.

Data Presentation: Purity Specifications

The following table summarizes typical quality standards for a high-purity pangamic acid product as reported in the literature.[\[3\]](#)

Parameter	Specification
Assay	> 98.5%
Melting Point	128-131°C
Loss on Drying	< 0.5%
Residue on Ignition	< 0.1%
Heavy Metals	< 0.002%

Visualizations


Diagram 1: Synthesis Workflow for Calcium Pangamate

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of calcium pangamate.

Diagram 2: General Purification Workflow for Pangamic Acid

[Click to download full resolution via product page](#)

Caption: A decision workflow for the general purification of pangamic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pangamic acid - Wikipedia [en.wikipedia.org]
- 2. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 3. innospk.com [innospk.com]
- 4. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3907869A - Method of producing calcium pangamate - Google Patents [patents.google.com]
- 6. karger.com [karger.com]
- 7. scribd.com [scribd.com]
- 8. CN102952266A - Separation and purification method of gamma-polyglutamic acid - Google Patents [patents.google.com]
- 9. organamation.com [organamation.com]
- 10. Antibody Purification Via Affinity Membrane Chromatography Method Utilizing Nucleotide Binding Site Targeting With A Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis and Purification of Pangamic Acid (Vitamin B15)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577764#synthesis-and-purification-techniques-for-pangamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com